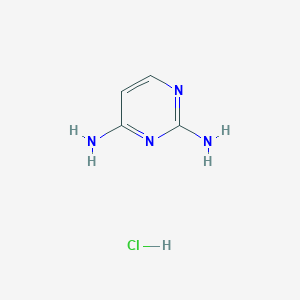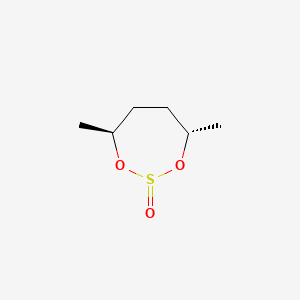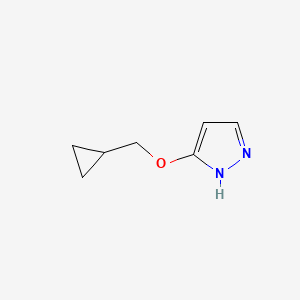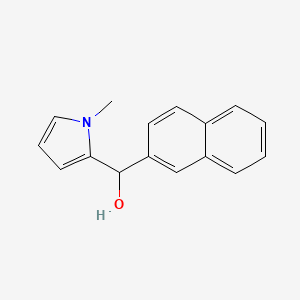![molecular formula C11H13N3O B13917701 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B13917701.png)
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound that features both pyrazole and pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1,2-dihydropyridin-2-one typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with appropriate primary amines under reflux conditions in acetonitrile . This method ensures the formation of the desired compound with high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of the pyrazole or pyridine rings.
Reduction: Amines derived from the reduction of the pyrazole or pyridine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1,2-dihydropyridin-2-one has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic and biological activities.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Mécanisme D'action
The mechanism of action of 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. The pyrazole and pyridine rings allow it to form hydrogen bonds and π-π interactions with target proteins, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
- N-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine
- 5-Chloro-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine
- N-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-4-methylpyridin-2-amine
- N-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-6-methylpyridin-2-amine
Uniqueness: 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1,2-dihydropyridin-2-one is unique due to its combination of pyrazole and pyridine moieties, which confer distinct electronic and steric properties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry.
Propriétés
Formule moléculaire |
C11H13N3O |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
1-[(3,5-dimethylpyrazol-1-yl)methyl]pyridin-2-one |
InChI |
InChI=1S/C11H13N3O/c1-9-7-10(2)14(12-9)8-13-6-4-3-5-11(13)15/h3-7H,8H2,1-2H3 |
Clé InChI |
LADBIENMMPHTQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CN2C=CC=CC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


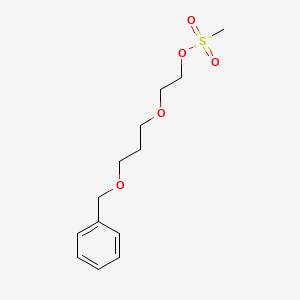
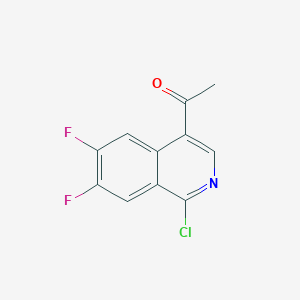
![7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride](/img/structure/B13917626.png)
![7-(4-chlorophenyl)-2-(2,3-dihydroindole-1-carbonyl)-1,7-dimethyl-8H-furo[3,2-f]chromen-9-one](/img/structure/B13917630.png)
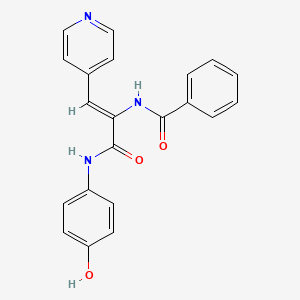
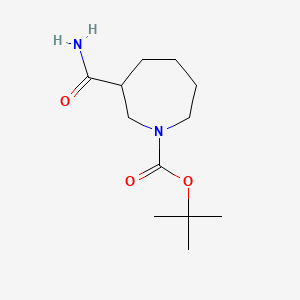
![Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid)](/img/structure/B13917655.png)
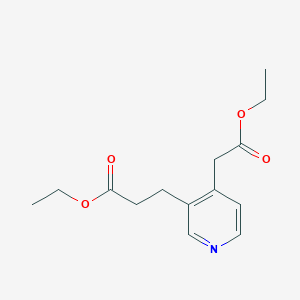
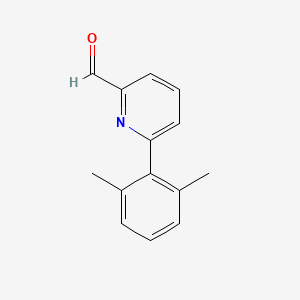
![Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13917672.png)
